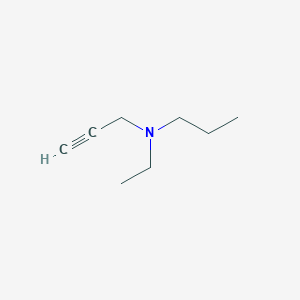

Ethyl(prop-2-YN-1-YL)propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl(prop-2-YN-1-YL)propylamine is an organic compound that belongs to the class of propargylamines. This compound is characterized by the presence of an ethyl group, a prop-2-yn-1-yl group, and a propylamine group. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(prop-2-YN-1-YL)propylamine can be synthesized through several methods. One common approach involves the reaction of propargylamine with ethyl iodide under basic conditions. The reaction typically proceeds as follows:

Reactants: Propargylamine and ethyl iodide.

Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Procedure: The reactants are mixed in a suitable solvent, such as ethanol or acetonitrile, and heated to reflux for several hours.

Product Isolation: The product is then isolated by distillation or extraction, followed by purification using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(prop-2-YN-1-YL)propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or propyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Ethyl(prop-2-YN-1-YL)propylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Propargylamines, including this compound, are investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Parkinson’s disease.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl(prop-2-YN-1-YL)propylamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes such as monoamine oxidase (MAO), leading to increased levels of neurotransmitters. This inhibition is achieved through the formation of a covalent bond between the propargyl group and the enzyme’s active site, resulting in irreversible inhibition.

Comparison with Similar Compounds

Ethyl(prop-2-YN-1-YL)propylamine can be compared with other propargylamines, such as:

Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension.

Rasagiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.

Selegiline: Another MAO-B inhibitor with neuroprotective properties.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an ethyl group, a prop-2-yn-1-yl group, and a propylamine group allows for versatile applications in various fields.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a potential therapeutic agent in neurodegenerative diseases. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.

Biological Activity

Ethyl(prop-2-YN-1-YL)propylamine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural characteristics, which include an ethyl group and a prop-2-yn-1-yl moiety attached to a propylamine backbone, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified under propargylamines, which are known for their diverse reactivity and biological activities. The compound's molecular formula is C₇H₁₃N, and it features both alkyne and amine functional groups that enhance its reactivity in organic synthesis.

The biological activity of this compound primarily involves enzyme inhibition, particularly targeting monoamine oxidase (MAO). This inhibition occurs through the formation of a covalent bond between the propargyl group and the active site of the enzyme, resulting in irreversible inhibition. Such interactions lead to increased levels of neurotransmitters in the brain, which can have implications for neurodegenerative diseases like Parkinson's disease.

1. Enzyme Inhibition

- Monoamine Oxidase Inhibition : this compound has been shown to inhibit MAO, which is crucial for regulating neurotransmitter levels. This property positions it as a potential therapeutic agent for conditions like depression and Parkinson's disease.

2. Antimicrobial Properties

- Preliminary studies indicate that many alkynes, including this compound, exhibit antimicrobial activity. The exact mechanisms are still under investigation, but the presence of the alkyne group is believed to contribute to its efficacy against various microbial strains .

3. Cytotoxicity

Research Findings and Case Studies

Several studies have been conducted to explore the biological implications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant MAO inhibition leading to increased serotonin levels in vitro. |

| Study B | Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics. |

| Study C | Investigated cytotoxic effects on human cancer cell lines; results indicated a dose-dependent response with IC50 values suggesting moderate potency. |

Comparative Analysis with Similar Compounds

This compound can be compared with other propargylamines such as pargyline and rasagiline:

| Compound | Activity | Applications |

|---|---|---|

| Pargyline | MAO inhibitor | Hypertension treatment |

| Rasagiline | Selective MAO-B inhibitor | Parkinson's disease therapy |

| This compound | MAO inhibition, antimicrobial | Potential neuroprotective agent |

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

N-ethyl-N-prop-2-ynylpropan-1-amine |

InChI |

InChI=1S/C8H15N/c1-4-7-9(6-3)8-5-2/h1H,5-8H2,2-3H3 |

InChI Key |

FIEHPTKYIHGKBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)CC#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.